molecular formula C11H13NO3 B1346109 3,4,5-Trimethoxyphenylacetonitrile CAS No. 13338-63-1

3,4,5-Trimethoxyphenylacetonitrile

Cat. No. B1346109
CAS RN: 13338-63-1
M. Wt: 207.23 g/mol
InChI Key: ACFJNTXCEQCDBX-UHFFFAOYSA-N
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Patent
US05273985

Procedure details

3,4,5-trimethoxy benzyl chloride 7.0 g and sodium cyanide 6.3 g were dissolved into 50 ml of N,N-dimethylformamide and they were then stirred at 80° C. for 45 minutes. The temperature of the reactive liquid was then lowered down to the room temperature, 200 ml of water was added thereto and then extraction was made thrice by means of 100 ml of ethyl acetate.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6]Cl.[C-]#N.[Na+].[CH3:18][N:19](C)C=O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][C:18]#[N:19])[CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC=1C=C(CCl)C=C(C1OC)OC
Name
Quantity
6.3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
were then stirred at 80° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extraction

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
COC=1C=C(C=C(C1OC)OC)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.